molecular formula C9H13NO2 B13598080 Ethyl2-cyano-2-cyclobutylacetate

Ethyl2-cyano-2-cyclobutylacetate

Cat. No.: B13598080
M. Wt: 167.20 g/mol
InChI Key: IFZOQVIIABLAQG-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-cyclobutylacetate is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is a liquid at room temperature and is known for its use in various chemical reactions and applications.

Preparation Methods

Ethyl 2-cyano-2-cyclobutylacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with cyclobutyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethyl 2-cyano-2-cyclobutylacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields .

Scientific Research Applications

Ethyl 2-cyano-2-cyclobutylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-cyclobutylacetate depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. In drug development, it may interact with specific molecular targets, such as receptors or enzymes, to exert its therapeutic effects. The pathways involved can vary widely depending on the target and the specific biological context .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

ethyl 2-cyano-2-cyclobutylacetate

InChI

InChI=1S/C9H13NO2/c1-2-12-9(11)8(6-10)7-4-3-5-7/h7-8H,2-5H2,1H3

InChI Key

IFZOQVIIABLAQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1CCC1

Origin of Product

United States

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